molecular formula C16H12N2O3S B2682132 Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 514857-29-5

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2682132
CAS No.: 514857-29-5
M. Wt: 312.34
InChI Key: QSMGBQNWQGFRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (Molecular Formula: C₁₆H₁₂N₂O₃S, MW: 312.35 g/mol) is a high-purity chemical compound intended for research applications, particularly in the field of medicinal chemistry . This compound belongs to the 4(3H)-quinazolinone class of heterocycles, a scaffold recognized for its diverse biological activities . Its structure features a quinazolin-4-one core substituted at the N-3 position with a phenyl ring and at the C-2 position with a sulfanyl (thio) group, while the 7-position is functionalized with a carboxylate ester . Research indicates that 2,3-diaryl-substituted quinazolin-4-one derivatives are of significant interest as potential cyclooxygenase-2 (COX-2) inhibitors, which is a key target in anti-inflammatory drug discovery . Molecular docking studies suggest that compounds with this core structure can fit into the active site of the COX-2 enzyme . The specific structural features of this reagent, including the 3-phenyl group and the 2-sulfanyl moiety, make it a valuable synthetic intermediate for constructing more complex molecules, such as those incorporating para-sulfonamides or other functional groups known to enhance COX-2 binding affinity and selectivity . Researchers can utilize this compound as a key building block in the synthesis of novel quinazolinone derivatives for biological screening and lead optimization efforts . Its physicochemical properties, including a calculated logP of 3.114 and a polar surface area (PSA) of 97 Ų, are favorable for drug discovery research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-15(20)10-7-8-12-13(9-10)17-16(22)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMGBQNWQGFRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research has demonstrated that derivatives of quinazoline compounds, including methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, exhibit significant anticancer activity. A study reported that compounds with similar structures showed potent inhibition against various cancer cell lines, suggesting that this compound may share similar properties due to its structural characteristics .

1.2 Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Studies indicate that quinazoline derivatives can inhibit the growth of both bacterial and fungal pathogens. The presence of the sulfanyl group enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .

1.3 COX-2 Inhibition

This compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Some derivatives have displayed significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drug development .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of quinazoline derivatives, including methyl 4-oxo compounds, showed that these compounds could induce apoptosis in cancer cells through the activation of specific pathways such as p53 signaling. The most effective derivatives were further analyzed for their structure–activity relationships (SAR), highlighting the importance of functional groups in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that methyl 4-oxo derivatives possess significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanism of Action

The mechanism by which methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Position 2 Modifications: Thiol vs. Substituted Thioether Groups

  • Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7) :
    Features a thioxo (S=O) group at position 2. Synthesized in 66% yield via phenyl isothiocyanate condensation . The thioxo group may enhance hydrogen-bonding interactions, influencing enzyme binding.
  • Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8) :
    Substituted with a 2-chlorobenzylthio group at position 2. Achieved 94% yield via nucleophilic substitution, suggesting higher reactivity of the thiol group toward alkylation . The chloro substituent may improve lipophilicity (logP) and membrane permeability.
  • Methyl 2-((4-(trifluoromethyl)benzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 9) :
    Contains a 4-(trifluoromethyl)benzylthio group, synthesized in 81% yield. The electron-withdrawing CF₃ group could enhance metabolic stability and influence binding to hydrophobic enzyme pockets .

Table 1: Comparison of Position 2 Substituents

Compound ID Position 2 Substituent Yield (%) Potential Impact on Properties
7 Thioxo (S=O) 66 Increased polarity, hydrogen-bonding capacity
8 2-Chlorobenzylthio 94 Enhanced lipophilicity, halogen interactions
9 4-(Trifluoromethyl)benzylthio 81 Improved metabolic stability, hydrophobicity

Position 3 Modifications: Aryl vs. Alkyl Groups

  • Methyl 3-benzyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate :
    Substituted with a benzyl group at position 3. The bulky aromatic group may sterically hinder enzyme binding but increase π-π stacking interactions. Reported logP = 3.127, indicating moderate hydrophobicity .
  • Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate: Features a tetrahydrofuran-derived substituent.
  • Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate :
    A simpler analogue with a methyl group at position 3. Lower molecular weight (218.21 g/mol) may enhance bioavailability but reduce target affinity .

Table 2: Comparison of Position 3 Substituents

Compound ID Position 3 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Phenyl 319.35* Balanced hydrophobicity, aromatic interactions
Benzyl-substituted Analogue Benzyl 326.37 High logP (3.127), steric bulk
Oxolane-substituted Analogue (2S)-Oxolan-2-ylmethyl 320.40 Improved solubility, chiral center
Methyl-substituted Analogue Methyl 218.21 Enhanced bioavailability, simpler structure

*Calculated based on formula C₁₆H₁₃N₂O₃S.

Position 7 Modifications: Carboxylate Ester Variations

All compared compounds retain the methyl ester at position 7, critical for maintaining solubility and serving as a prodrug moiety. Modifications here are less common in the literature, though replacement with amide groups (e.g., in sEH inhibitors) could alter hydrolysis rates and bioavailability .

Biological Activity

Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS No. 514857-29-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₂N₂O₃S
Molecular Weight 312.34 g/mol
IUPAC Name Methyl 4-oxo-3-phenyl-2-sulfanylidene-3,4-dihydroquinazoline-7-carboxylate
Purity Typically ≥95%

This compound exhibits various biological activities that can be attributed to its structural features:

  • Antitumor Activity : Research indicates that compounds within the quinazoline family often demonstrate cytotoxic effects against various cancer cell lines. The incorporation of a phenyl group and a sulfanyl moiety may enhance its interaction with cellular targets involved in tumor growth and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics. The presence of sulfur in its structure is known to contribute to such activities .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like diabetes or obesity .

Case Study 1: Antitumor Screening

A study focused on synthesizing derivatives of quinazoline compounds showed that methyl 4-oxo-3-phenyl derivatives maintained significant biological activity against tumorigenic cell lines. The findings indicated that structural modifications could enhance efficacy and selectivity towards cancer cells .

Case Study 2: Antimicrobial Evaluation

In vitro evaluations demonstrated that methyl 4-oxo-3-phenyl-2-sulfanyl derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents from quinazoline derivatives .

Case Study 3: Enzyme Activity Modulation

Research exploring the compound's effect on enzyme activity revealed that it could inhibit certain metabolic enzymes, suggesting a role in metabolic regulation. This property could be beneficial for therapeutic strategies targeting metabolic disorders .

Q & A

Basic: What are the recommended methods for synthesizing Methyl 4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with thiourea or thioamide precursors. A stepwise approach includes:

Precursor Preparation : Start with methyl 4-amino-3-phenylquinazoline-7-carboxylate, introducing the sulfanyl group via nucleophilic substitution using Lawesson’s reagent or phosphorus pentasulfide.

Cyclization : Optimize reaction conditions (e.g., reflux in ethanol or DMF) to form the 3,4-dihydroquinazoline core.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity isolation .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

Methodological Answer:
Employ graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs:

Data Collection : Obtain high-resolution X-ray diffraction data (e.g., using SHELXL for refinement ).

Pattern Identification : Use software like Mercury or PLATON to visualize donor-acceptor interactions.

Graph Set Notation : Assign descriptors (e.g., R22(8)R_2^2(8)) to categorize chains, rings, or intramolecular bonds. This reveals supramolecular assembly trends, aiding in polymorphism prediction .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Combine NMR, FT-IR, and HRMS :

1H/13C NMR : Assign peaks for the quinazoline ring (δ 7.5–8.5 ppm for aromatic protons) and methyl ester (δ 3.9–4.1 ppm).

FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups.

HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error. Cross-reference with simulated spectra using tools like ACD/Labs .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Dose-Response Analysis : Use Hill plots to compare IC50 values under standardized conditions (pH, temperature).

Impurity Profiling : Perform HPLC-MS to rule out batch-specific impurities affecting activity.

Target Validation : Employ CRISPR knockouts or isoform-specific inhibitors to confirm selectivity for purported targets (e.g., kinase enzymes) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify binding poses.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

QSAR Modeling : Corrogate substituent effects (e.g., sulfanyl vs. oxo groups) on activity using MOE or Schrödinger .

Basic: How to determine the crystal structure using X-ray crystallography?

Methodological Answer:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply SHELXT for phase problem resolution via intrinsic phasing .

Refinement : Iterate with SHELXL, refining anisotropic displacement parameters and validating with R1 < 0.05 .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (25–100°C), and catalyst (e.g., p-TsOH).

In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction time dynamically.

Green Chemistry : Replace toxic solvents with Cyrene™ or 2-MeTHF, improving E-factor metrics .

Advanced: How to interpret discrepancies in NMR and X-ray data?

Methodological Answer:

Dynamic Effects : Use VT-NMR (Variable Temperature) to detect conformational exchange broadening signals.

DFT Calculations : Compare computed (Gaussian 16) and experimental chemical shifts to identify tautomeric forms.

Twinned Crystals : Re-process X-ray data with TWINABS to correct for pseudo-merohedral twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.